molecular formula C9H13NO4 B13030895 Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate CAS No. 95104-41-9

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate

Cat. No.: B13030895
CAS No.: 95104-41-9
M. Wt: 199.20 g/mol
InChI Key: CFUDKFVSCPYNGA-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a hydroxymethyl group at position 5, an ethyl group at position 3, and an ethyl ester moiety at position 2. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The hydroxymethyl group may enhance solubility and hydrogen-bonding capacity compared to non-polar substituents, influencing reactivity and biological interactions .

Properties

CAS No.

95104-41-9

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 3-ethyl-5-(hydroxymethyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H13NO4/c1-3-6-8(9(12)13-4-2)7(5-11)14-10-6/h11H,3-5H2,1-2H3

InChI Key

CFUDKFVSCPYNGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)OCC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate typically involves the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol in the presence of a solvent like tetrahydrofuran. The reaction is carried out at room temperature and involves the use of catalysts such as 18-crown-6 and potassium carbonate . The reaction mixture is then cooled, and the product is extracted using dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Solvent-free synthesis methods have been developed to reduce waste and improve efficiency. These methods involve shorter reaction times and lower energy consumption, making them more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among isoxazole-4-carboxylate derivatives include substituents at positions 3, 4, and 5, which significantly alter physicochemical properties and bioactivity. Below is a comparative analysis based on evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate 3: Ethyl; 5: Hydroxymethyl; 4: Ethyl ester C9H13NO4 199.21 g/mol Hydroxymethyl group enhances polarity and hydrogen-bonding potential; ethyl ester improves lipophilicity. Inferred
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 3: Phenyl; 5: Methyl; 4: Ethyl ester C13H13NO3 231.25 g/mol Aromatic phenyl group increases steric bulk and π-π stacking potential; used in antibacterial studies.
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate 3: 4-Methoxyphenyl; 5: CF3; 4: Ethyl ester C14H12F3NO4 315.24 g/mol Trifluoromethyl and methoxyphenyl groups enhance electronic effects; potential for high thermal stability.
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate 3: Methyl; 5: Isopropyl; 4: Ethyl ester C10H15NO3 197.23 g/mol Isopropyl group introduces steric hindrance, potentially reducing reactivity; simpler alkyl substituents.
Ethyl 5-amino-3-methylisoxazole-4-carboxylate 3: Methyl; 5: Amino; 4: Ethyl ester C7H10N2O3 170.17 g/mol Amino group enables hydrogen bonding (N–H⋯O), forming supramolecular chains in crystal structures.

Hydrogen Bonding and Crystallography

  • Ethyl 5-amino-3-methylisoxazole-4-carboxylate forms intermolecular N–H⋯O hydrogen bonds, creating R2<sup>2</sup>(7) ring motifs and chain-like structures along the crystallographic b-axis .

Biological Activity

Ethyl 3-ethyl-5-(hydroxymethyl)isoxazole-4-carboxylate is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial and anticancer properties, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of hydroxymethyl and carboxylate functional groups is significant for its biological interactions. Its molecular formula is C11_{11}H13_{13}N1_{1}O4_{4}, and it has notable physical properties that contribute to its bioactivity.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The hydroxymethyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their conformation and function.
  • Electrostatic Interactions : These interactions enhance binding affinity to specific enzymes or receptors, potentially leading to altered enzymatic activity or receptor signaling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The bioactivity is attributed to its ability to disrupt microbial cell functions through interaction with cellular targets such as enzymes and membrane proteins .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

This compound has also demonstrated promising anticancer activity. In vitro studies indicate its ability to inhibit the proliferation of various cancer cell lines. The mechanisms underlying this activity may involve:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancerous cells.
  • Inhibition of Cell Cycle Progression : It may interfere with signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC50_{50} (μM)
A549 (Lung)10
MCF7 (Breast)15
HeLa (Cervical)20

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations less than those required for traditional antibiotics, indicating its potential as an alternative treatment option.
  • Anticancer Research : In a series of experiments on lung cancer cells (A549), the compound was shown to significantly reduce cell viability compared to control groups, suggesting strong anticancer properties .

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